Skin Permeation: Physcion vs. Emodin (48-Fold Difference for Transdermal Selection)
In a direct head-to-head comparison of anthraquinones isolated from Polygonum cuspidatum, physcion exhibited a 48-fold higher skin permeation than emodin when assessed under matched thermodynamic activity conditions [1]. This quantitative difference establishes physcion as the preferential candidate among this anthraquinone class for dermal and transdermal research applications.
| Evidence Dimension | Skin permeation (relative rate) |
|---|---|
| Target Compound Data | 48-fold higher than emodin |
| Comparator Or Baseline | Emodin (baseline, relative value = 1) |
| Quantified Difference | 48-fold |
| Conditions | Matched thermodynamic activity; in vitro permeation assay using isolated anthraquinones from Polygonum cuspidatum |
Why This Matters
For procurement in transdermal formulation or dermatological research, the 48-fold permeation advantage directly impacts compound selection where dermal bioavailability is a critical experimental parameter.
- [1] Leu YL, et al. Anthraquinones from Polygonum cuspidatum as tyrosinase inhibitors for dermal use. Phytother Res. 2008 Apr;22(4):552-6. doi:10.1002/ptr.2342. View Source
